
1-(3,4-Dimethoxybenzyl)piperazine
Overview
Description
1-(3,4-Dimethoxybenzyl)piperazine is a benzylpiperazine derivative characterized by a piperazine core substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C₂₃H₃₂N₂O₅, with an average mass of 416.518 g/mol and a monoisotopic mass of 416.231122 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products Formed:
- Oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
- Reduction of the benzyl group can produce 1-(3,4-dimethoxyphenyl)piperazine .
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)piperazine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The methoxy groups may enhance its binding affinity and selectivity for certain receptors, influencing its pharmacological effects .
Comparison with Similar Compounds
Piperazine derivatives are broadly classified into benzylpiperazines (substituted at the benzyl position) and phenylpiperazines (substituted at the phenyl position). Below, 1-(3,4-Dimethoxybenzyl)piperazine is compared to structurally and pharmacologically relevant analogues.
Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives
Key Findings from Comparative Studies:
However, it is less lipophilic than MDBP’s methylenedioxy group, which forms a fused ring . Electron-withdrawing groups (e.g., -CF₃ in TFMPP, -Cl in mCPP) enhance 5-HT receptor affinity, while methoxy groups (e.g., in MeOPP) may favor 5-HT₁A interactions .
Metabolic Pathways :
- MDBP undergoes demethylenation to form catechol metabolites, which are subsequently methylated or conjugated . In contrast, this compound is likely metabolized via O-demethylation , producing 3-hydroxy-4-methoxy or 4-hydroxy-3-methoxy metabolites .
- TFMPP and mCPP are primarily metabolized by N-dealkylation and hydroxylation , leading to inactive or neurotoxic byproducts .
Behavioral and Toxicological Profiles: BZP and TFMPP are often combined to mimic MDMA’s effects, though their synergy increases cardiovascular risks . mCPP’s 5-HT₂C agonism is linked to anxiety and anorexia, whereas MeOPP’s 5-HT₁A affinity may reduce side effects . this compound’s effects remain speculative, but its dimethoxy structure suggests a distinct pharmacokinetic profile compared to methylenedioxy or halogenated analogues .
Biological Activity
1-(3,4-Dimethoxybenzyl)piperazine is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a piperazine core substituted with a 3,4-dimethoxybenzyl group, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 328.4 g/mol. The presence of methoxy groups is believed to enhance the compound's binding affinity to various receptors.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as a ligand for serotonin and dopamine receptors, which can lead to alterations in neurotransmitter levels and subsequent physiological effects. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation-related conditions .
Anticancer Properties
Research has shown that compounds related to piperazine structures can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- In vitro studies have indicated that piperazine derivatives can induce cell cycle arrest and DNA damage in prostate cancer cells (PC3), leading to reduced colony formation .
- The compound has been evaluated for its efficacy against A549 (lung cancer) and BGC-823 (gastric cancer) cells, showing promising results .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further studies are needed to establish its effectiveness and mechanism.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of MDBP to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane (DCM) to enhance reactivity .
- Reaction Conditions : Employ propargyl bromide or similar alkylating agents with K₂CO₃ as a base. Stirring at room temperature for 6–7 hours ensures completion .
- Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate facilitate click chemistry for triazole derivatives, improving regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) and TLC monitoring (hexane:ethyl acetate 1:2) ensure purity .
Key Parameters | Conditions |
---|---|
Solvent | DMF/DCM (1:2 ratio) |
Base | K₂CO₃ (1.1 equiv.) |
Reaction Time | 6–7 hours at room temperature |
Chromatography | Ethyl acetate:hexane (1:8) |
Q. What analytical techniques are recommended for characterizing MDBP’s structural integrity?
- Methodological Answer :
- Raman Microspectroscopy : Optimized at 20 mW laser power and 128–256 scans for high-resolution spectra, enabling differentiation of isomers (e.g., 3-TFMPP vs. 4-TFMPP) .
- GC/MS : After acid hydrolysis and acetylation, detects metabolites like N-(4-hydroxy-3-methoxybenzyl)piperazine .
- NMR : Confirms substitution patterns (e.g., dimethoxybenzyl group position) .
Advanced Research Questions
Q. How do metabolic pathways of MDBP inform toxicological risk assessments?
- Methodological Answer : MDBP undergoes:
- Demethylenation : Forms N-(4-hydroxy-3-methoxybenzyl)piperazine, followed by glucuronidation/sulfation .
- Degradation : Piperazine ring cleavage yields ethylenediamine derivatives and 3,4-methylenedioxybenzylamine .
- Detection : Use GC/MS with liquid-liquid extraction (ethyl acetate) and enzymatic hydrolysis to identify phase I/II metabolites in urine .
Key Metabolites :
Metabolite | Detection Method |
---|---|
N-(4-hydroxy-3-methoxybenzyl)piperazine | GC/MS after acetylation |
Piperazine | Full-scan GC/MS |
Q. What strategies resolve conflicting data on MDBP’s receptor binding affinities?
- Methodological Answer :
- Comparative Studies : Benchmark against structurally similar analogs (e.g., TFMPP, mCPP) to assess serotonin (5-HT₂) vs. dopamine receptor interactions .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to 5-HT₂A receptors using crystal structures (PDB ID: 6A94) .
- In Vitro Assays : Radioligand binding assays (e.g., [³H]ketanserin for 5-HT₂A) validate computational predictions .
Q. What in vitro models are suitable for studying MDBP’s neuropharmacological effects?
- Methodological Answer :
- Cell Lines : HEK-293 cells transfected with human 5-HT₂A/2C or D₃ receptors .
- Functional Assays : Calcium flux (FLIPR) or cAMP accumulation to measure GPCR activation .
- Toxicity Screening : SH-SY5Y neuroblastoma cells exposed to MDBP (10–100 µM) to assess cytotoxicity via MTT assays .
Q. Contradictions and Limitations
- Synthesis : uses propargyl bromide for piperazine substitution, while other studies (e.g., ) focus on metabolic pathways without synthetic details.
- Receptor Affinities : TFMPP (a structural analog) shows higher 5-HT₂B affinity than MDBP in some studies, but discrepancies exist due to isomer-specific effects .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFCGFFEZDWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366892 | |
Record name | 1-(3,4-dimethoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32231-07-5 | |
Record name | 1-(3,4-dimethoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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